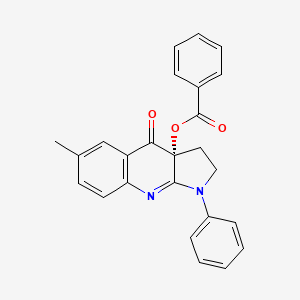

(R)-(+)-Blebbistatin O-Benzoate

Übersicht

Beschreibung

®-(+)-Blebbistatin O-Benzoate is a derivative of Blebbistatin, a well-known inhibitor of myosin II. This compound is primarily used in research to study cell motility and muscle contraction by blocking myosin II-dependent processes . The molecular formula of ®-(+)-Blebbistatin O-Benzoate is C25H20N2O3, and it has a molecular weight of 396.44 g/mol .

Wirkmechanismus

Target of Action

The primary target of ®-(+)-Blebbistatin O-Benzoate is non-muscle myosin II . Myosin II is a motor protein that plays a crucial role in muscle contraction and cell motility. It is involved in various cellular processes such as cytokinesis, cell migration, and maintenance of cell shape .

Mode of Action

®-(+)-Blebbistatin O-Benzoate acts as a selective inhibitor of non-muscle myosin II . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This binding inhibits myosin ATPase activity, thereby halting acto-myosin based motility .

Biochemical Pathways

The inhibition of myosin II by ®-(+)-Blebbistatin O-Benzoate affects several biochemical pathways. It blocks cell blebbing, a process associated with cell movement and division . It also disrupts directed cell migration and cytokinesis in vertebrate cells .

Result of Action

The inhibition of non-muscle myosin II by ®-(+)-Blebbistatin O-Benzoate leads to several molecular and cellular effects. It halts cell blebbing and migration, and disrupts cytokinesis in vertebrate cells . These effects can influence various biological processes, including cell division, wound healing, and immune response.

Biochemische Analyse

Biochemical Properties

®-(+)-Blebbistatin O-Benzoate plays a crucial role in biochemical reactions by inhibiting myosin II ATPase activity. This inhibition disrupts acto-myosin based motility, which is essential for various cellular processes such as cytokinesis and cell migration. The compound interacts with myosin II, binding halfway between the nucleotide binding pocket and the actin binding cleft, predominantly in an actin-detached conformation . This interaction relaxes the acto-myosin myofilaments, leading to several downstream effects.

Cellular Effects

®-(+)-Blebbistatin O-Benzoate has significant effects on various cell types and cellular processes. It inhibits cell blebbing, a process where the cell membrane forms bulges or “blebs.” This inhibition is rapid and reversible, making it useful for studying dynamic cellular processes . Additionally, ®-(+)-Blebbistatin O-Benzoate disrupts directed cell migration and cytokinesis in vertebrate cells. It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myosin II .

Molecular Mechanism

The molecular mechanism of ®-(+)-Blebbistatin O-Benzoate involves its binding to myosin II, where it inhibits myosin ATPase activity. This inhibition prevents the hydrolysis of ATP, which is necessary for myosin II’s interaction with actin filaments. By binding to myosin II, ®-(+)-Blebbistatin O-Benzoate stabilizes the myosin in an actin-detached state, thereby preventing acto-myosin contraction and motility . This mechanism is crucial for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-Blebbistatin O-Benzoate change over time. The compound is known for its stability and ability to maintain its inhibitory effects on myosin II-dependent processes for extended periods. Like many chemical inhibitors, it may undergo degradation over time, which can affect its long-term efficacy . Studies have shown that ®-(+)-Blebbistatin O-Benzoate can have long-term effects on cellular function, particularly in in vitro settings where it is used to study cell motility and division.

Dosage Effects in Animal Models

The effects of ®-(+)-Blebbistatin O-Benzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits myosin II activity without causing significant toxicity. At higher doses, ®-(+)-Blebbistatin O-Benzoate can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

®-(+)-Blebbistatin O-Benzoate is involved in metabolic pathways related to myosin II inhibition. The compound interacts with enzymes and cofactors that regulate myosin II activity, affecting metabolic flux and metabolite levels. By inhibiting myosin II ATPase activity, ®-(+)-Blebbistatin O-Benzoate alters the energy dynamics within cells, impacting various metabolic processes .

Transport and Distribution

Within cells and tissues, ®-(+)-Blebbistatin O-Benzoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of ®-(+)-Blebbistatin O-Benzoate is crucial for its efficacy, as it needs to reach its target sites to inhibit myosin II effectively .

Subcellular Localization

®-(+)-Blebbistatin O-Benzoate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization ensures that ®-(+)-Blebbistatin O-Benzoate can effectively inhibit myosin II in the relevant cellular contexts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Blebbistatin O-Benzoate typically involves the esterification of ®-(+)-Blebbistatin with benzoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for ®-(+)-Blebbistatin O-Benzoate are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-(+)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzoate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-(+)-Blebbistatin O-Benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent to study the effects of myosin II inhibition on chemical reactions and molecular interactions.

Biology: Employed in cell biology to investigate cell motility, cytokinesis, and muscle contraction by inhibiting myosin II.

Medicine: Potential therapeutic applications in treating diseases related to abnormal cell motility and muscle contraction.

Industry: Utilized in the development of new drugs and therapeutic agents targeting myosin II-dependent processes.

Vergleich Mit ähnlichen Verbindungen

(S)-(-)-Blebbistatin O-Benzoate: Another enantiomer of Blebbistatin O-Benzoate with similar inhibitory effects on myosin II.

Blebbistatin: The parent compound, widely used in research for its myosin II inhibitory properties.

Uniqueness: ®-(+)-Blebbistatin O-Benzoate is unique due to its specific stereochemistry, which may result in different binding affinities and inhibitory effects compared to its enantiomer and parent compound. This specificity can be crucial in research applications where precise inhibition of myosin II is required.

Biologische Aktivität

(R)-(+)-Blebbistatin O-Benzoate, a derivative of the myosin inhibitor blebbistatin, has garnered attention for its potential therapeutic applications, particularly in the context of atopic dermatitis and other inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Blebbistatin and Its Derivatives

Blebbistatin is a small molecule that selectively inhibits non-muscle myosin II ATPase activity, making it a valuable tool in studying myosin function and cytoskeletal processes. The modification of blebbistatin to create derivatives such as this compound aims to enhance its pharmacological properties and therapeutic efficacy.

Key Properties:

- Mechanism of Action: this compound binds to the myosin motor domain, inhibiting its ATPase activity, which is crucial for muscle contraction and cellular motility.

- Selectivity: Research indicates that modifications to the blebbistatin structure can alter its selectivity and binding affinity for different myosin isoforms.

Case Study: Efficacy in NC/Nga Mice Model

A significant study investigated the effects of (S)-(-)-blebbistatin O-Benzoate in a mite antigen-induced atopic dermatitis model using NC/Nga mice. The findings are summarized in Table 1.

| Measurement | Vehicle Group | (S)-(-)-Blebbistatin O-Benzoate Group | p-value |

|---|---|---|---|

| Dermatitis Score | 4.6 ± 0.8 | 2.5 ± 0.3 | <0.05 |

| Serum IgE Levels | Elevated | Significantly Reduced | <0.05 |

| Filaggrin Expression | Low | Enhanced | <0.05 |

| Mast Cell Count | High | Decreased | <0.05 |

Findings:

- Dermatitis Score Reduction: Treatment with (S)-(-)-blebbistatin O-Benzoate resulted in a significant reduction in dermatitis scores compared to the vehicle group.

- Histological Analysis: Enhanced filaggrin production and reduced mast cell counts were observed, indicating improved epidermal barrier function and reduced inflammation.

- Cytokine Regulation: The compound inhibited the upregulation of type 2 alarmin cytokines involved in the pathogenesis of atopic dermatitis.

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Barrier Function Improvement: By enhancing filaggrin expression, it contributes to the integrity of the epidermal barrier.

- Inflammation Suppression: The compound appears to modulate immune responses by inhibiting cytokine production associated with type 2 inflammation.

- Cellular Migration Control: As a myosin inhibitor, it may reduce immune cell migration to inflamed tissues, thereby mitigating chronic inflammation.

Eigenschaften

IUPAC Name |

[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIURMLAMQGRRU-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652449 | |

| Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217635-67-0 | |

| Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.